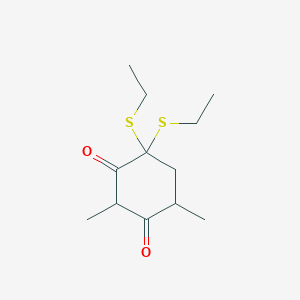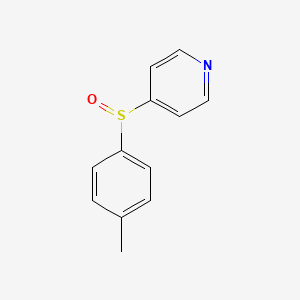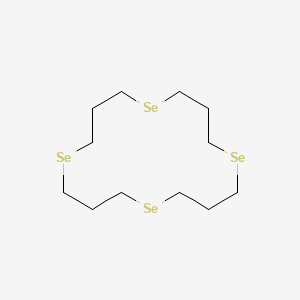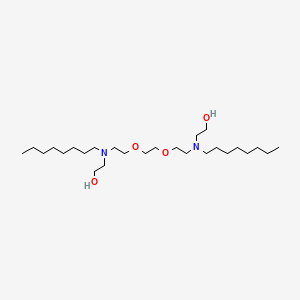
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is a complex organic compound that belongs to the class of amines and ethers. It is characterized by the presence of two oxygen atoms and two nitrogen atoms within a tetradecane chain, along with two hydroxyl groups and two octyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method involves the use of ethylene glycol and a diamine, followed by the introduction of octyl groups through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control.
化学反应分析
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学研究应用
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to act as a chelating agent makes it useful in binding metal ions and facilitating catalytic reactions.
相似化合物的比较
Similar Compounds
- 3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
- 3,6,9,12-tetraoxatetradecane-1,14-diol
- 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is unique due to the presence of octyl groups, which enhance its hydrophobic properties and influence its solubility and reactivity. This makes it distinct from other similar compounds that may lack these hydrophobic groups.
属性
CAS 编号 |
120530-24-7 |
|---|---|
分子式 |
C26H56N2O4 |
分子量 |
460.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-hydroxyethyl(octyl)amino]ethoxy]ethoxy]ethyl-octylamino]ethanol |
InChI |
InChI=1S/C26H56N2O4/c1-3-5-7-9-11-13-15-27(17-21-29)19-23-31-25-26-32-24-20-28(18-22-30)16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3 |
InChI 键 |
HMCKPNYQDPHCGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCO)CCOCCOCCN(CCCCCCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


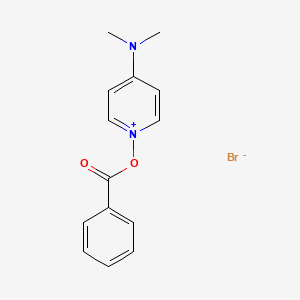
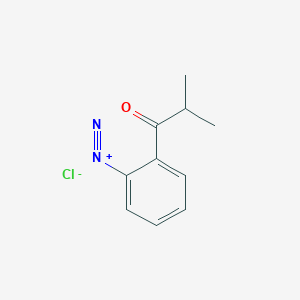
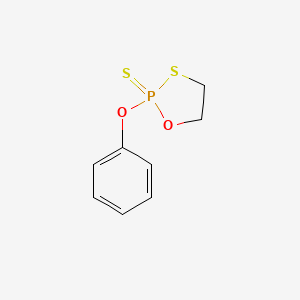

![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
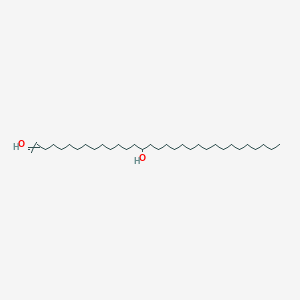
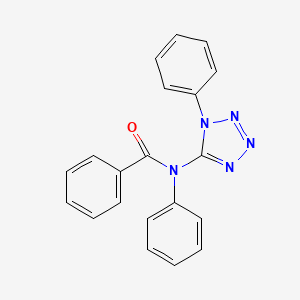
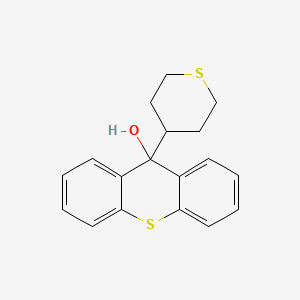
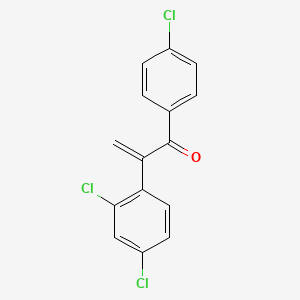
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
